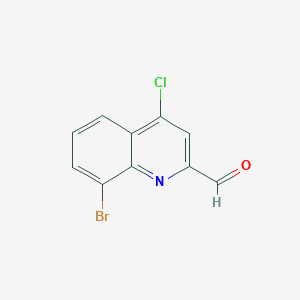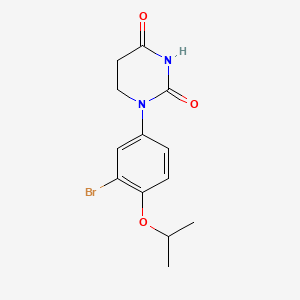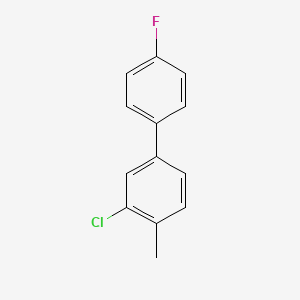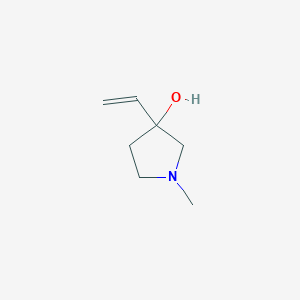
1-Bromo-2-(heptyloxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(heptyloxy)cyclohexane is an organic compound with the molecular formula C13H25BrO. It is a derivative of cyclohexane, where a bromine atom and a heptyloxy group are substituted at the 1 and 2 positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(heptyloxy)cyclohexane can be synthesized through the bromination of 2-(heptyloxy)cyclohexanol. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(heptyloxy)cyclohexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The heptyloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed:
Substitution: Formation of 2-(heptyloxy)cyclohexanol or 2-(heptyloxy)cyclohexylamine.
Elimination: Formation of 1-heptyloxycyclohexene.
Oxidation: Formation of 2-(heptyloxy)cyclohexanone or 2-(heptyloxy)cyclohexanoic acid.
Applications De Recherche Scientifique
1-Bromo-2-(heptyloxy)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various cyclohexane derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(heptyloxy)cyclohexane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic transformations. The heptyloxy group can undergo oxidation, contributing to the compound’s versatility in chemical reactions.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-(methoxy)cyclohexane
- 1-Bromo-2-(ethoxy)cyclohexane
- 1-Bromo-2-(propoxy)cyclohexane
Comparison: 1-Bromo-2-(heptyloxy)cyclohexane is unique due to the length of its heptyloxy chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
Propriétés
Formule moléculaire |
C13H25BrO |
|---|---|
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
1-bromo-2-heptoxycyclohexane |
InChI |
InChI=1S/C13H25BrO/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h12-13H,2-11H2,1H3 |
Clé InChI |
PFLMSXWDJZVKDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1CCCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-butyl N-[2-methyl-4-(piperidin-2-yl)butan-2-yl]carbamate](/img/structure/B13495496.png)
![1',4'-Dimethyldispiro[oxane-4,2'-[3,6,7]trioxabicyclo[2.2.1]heptane-5',4''-oxane]](/img/structure/B13495505.png)

![Ethyl 3-(4-chlorophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495516.png)


![6-Methylspiro[3.3]heptan-1-one](/img/structure/B13495540.png)
